氨基丙二腈

描述

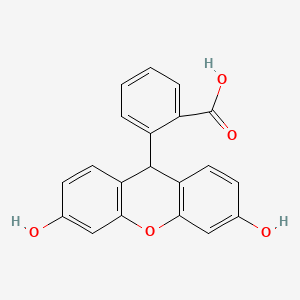

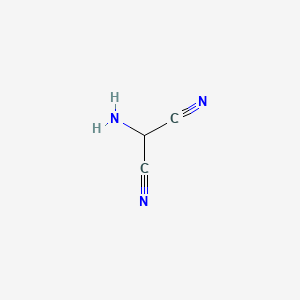

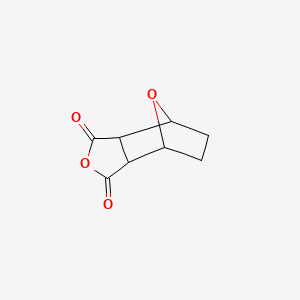

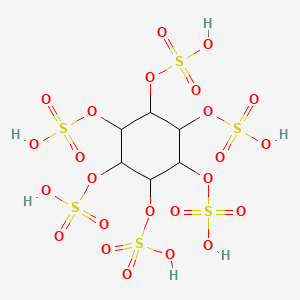

Aminomalononitrile is a molecule of interest in prebiotic chemistry, fine organic synthesis, and materials science . It has the molecular formula CHN, an average mass of 81.076 Da, and a monoisotopic mass of 81.032700 Da .

Synthesis Analysis

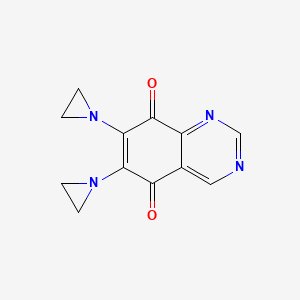

Aminomalononitrile has been used in the synthesis of 1-substituted 5-amino-4-cyano-2-hydroxyimidazoles . It has also been used as a common intermediate in the prebiotic chemistry of HCN and NH2CHO . A convenient synthesis of aminomalononitrile has been demonstrated, which is useful for the preparation of substituted imidazoles, thiazoles, oxazoles, purines, and purine-related heterocycles .Molecular Structure Analysis

The molecular structure of Aminomalononitrile consists of carbon ©, hydrogen (H), and nitrogen (N) atoms . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Aminomalononitrile has been involved in the formation of imidazole intermediates, such as amino imidazole carbonitrile and amino imidazole carboxyamide, which are precursors of purine and pyrimidine nucleobases and analogues . It has also been used in the synthesis of amino imidazole carbonitrile derivatives decorated with α-amino acid side-chains .Physical And Chemical Properties Analysis

Aminomalononitrile is a molecule probably formed in the early atmosphere of our planet and since HCN-based compounds have been detected on many comets and Titan (Saturn’s largest moon) it is likely that such molecules will open a large avenue in surface functionalization mostly for bio-applications .科学研究应用

生命起源化学

氨基丙二腈 (AMN) 在生命起源化学中具有重要意义,因为它是有机反应形成的关键分子。它是氰化氢 (HCN) 的三聚体,参与水溶液中的热力学和动力学行为。研究重点在于确定 AMN 的酸碱离解常数和紫外吸收系数,表明其与有机化学的早期阶段有关 (劳林,丰萨拉斯,& 沃尔尼,1984)。

材料科学和聚合

AMN 在材料科学中具有应用,尤其是在生物应用中。它已被用于热聚合研究,表明它可以在相对较低的温度下引发聚合。该过程已使用自催化动力学模型进行描述,提供了对 AMN 聚合机理的见解。该研究还包括由 AMN 制备的 HCN 衍生聚合物的结构表征,强调了其在材料科学中的潜力 (奥尔特拉诺,鲁伊斯-贝尔梅霍,& 德拉富恩特,2023)。

生物材料中的抗氧化活性

已经对源自 AMN 聚合的薄膜的抗氧化活性进行了研究,特别是在特定的 pH 水平下。这些薄膜表现出电化学氧化,其抗氧化活性受其厚度和形态的影响。这证明了 AMN 在生物材料科学中的应用潜力,其中可以利用源自生命起源化学过程的材料 (鲍尔,2020)。

生物活性化合物的合成

AMN 已用于合成氨基咪唑腈衍生物,然后用于制备对甲型流感病毒具有显着活性的化合物。这展示了 AMN 在产生化学多样性以识别新型抗病毒剂中的作用 (比扎里等,2021)。

表面科学和涂层技术

AMN 也是材料无关表面功能化剂的优秀原型。它可以在水溶液中通过简单直接的化学过程形成共形和生物相容性涂层。研究提供了对 AMN 薄膜沉积及其在涂层技术中应用的机理的见解 (托等,2019)。

生命起源嘌呤合成

AMN 在生命起源嘌呤的合成中起作用,这是早期生命化学的关键方面。它涉及氰化氢的聚合,这对于在生命起源条件下嘌呤的形成至关重要 (桑切斯,费里斯,& 奥格尔,1966)。

与亲电试剂的反应

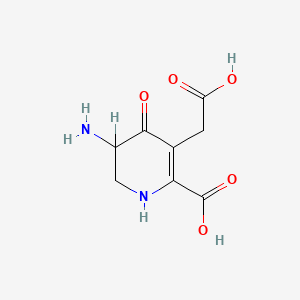

已经探索了 AMN 与各种亲电试剂的反应,导致在温和条件下生成氨基酸。该过程对于理解生物分子的形成及其在生命起源化学中的意义至关重要 (萨纳西,1975)。

作用机制

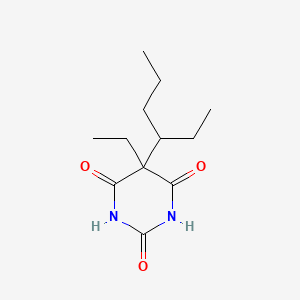

The mechanism of action of Aminomalononitrile in chemical reactions involves its use as a precursor or intermediate. For instance, in the synthesis of amino imidazole carbonitrile derivatives, it is used as a precursor . In the thermal polymerization of Aminomalononitrile, an autocatalytic kinetic model can be used to describe the process .

安全和危害

未来方向

Aminomalononitrile has been identified as a common intermediate in the prebiotic chemistry of HCN and NH2CHO, besides diaminomaleonitrile . It is involved in the formation of imidazole intermediates, such as amino imidazole carbonitrile and amino imidazole carboxyamide, which are precursors of purine and pyrimidine nucleobases and analogues . This suggests that Aminomalononitrile could have significant potential in the development of new materials and bio-applications .

属性

IUPAC Name |

2-aminopropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c4-1-3(6)2-5/h3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDKXRIMUVUELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199760 | |

| Record name | Aminomalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminomalononitrile | |

CAS RN |

5181-05-5 | |

| Record name | Aminomalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)